Analytical ChemistryPharmaceutical Impurity ProfilingReference Standard Characterization
Analytical laboratories often struggle to source certified ortho-hydroxy levamisole reference standards with documented purity and orthogonal identity parameters. 2-Hydroxy Levamisole (CAS 1292908-42-9) directly addresses this gap as a ≥98% pure impurity standard (Levamisole Impurity 6) essential for HPLC/LC-MS method validation and doping control. • Melting point 211-213°C enables orthogonal identity confirmation • Extended urinary detection window (≤20 days) supports retrospective doping analysis • Supplied with comprehensive Certificate of Analysis.
Molecular FormulaC11H12N2OS
Molecular Weight220.29
CAS No.1292908-42-9
Cat. No.B588336
⚠ Attention: For research use only. Not for human or veterinary use.
2-Hydroxy Levamisole (CAS 1292908-42-9) is a hydroxylated derivative of the anthelmintic and immunomodulatory agent Levamisole, characterized by the presence of a hydroxyl group at the ortho position of the phenyl ring . With a molecular formula of C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol, this compound is predominantly supplied as a high-purity analytical standard (≥95-98% purity) for use as a reference material in pharmaceutical impurity profiling, forensic toxicology, and doping control laboratories . It is identified as a phase I metabolite of Levamisole and is commonly employed as an impurity reference standard (e.g., Levamisole 2-Hydroxy Impurity) in method development and validation .
Certified analytical standard for impurity profiling and forensic toxicology
Supports HPLC and LC-MS method validation and quantitative analysis
Generic substitution with the parent drug Levamisole (CAS 14769-73-4) or the para-hydroxy metabolite (4-Hydroxy Levamisole, CAS 69359-04-2) is scientifically invalid for applications requiring the specific 2-hydroxy isomer. 2-Hydroxy Levamisole possesses a distinct ortho-hydroxylated structure, conferring unique physicochemical properties, such as a melting point of 211-213°C , compared to the para-hydroxy isomer (melting point 205-208°C ) and the parent drug (which lacks a hydroxyl group) . In analytical contexts, the ortho-hydroxy derivative is specifically used as a reference standard for impurity profiling (e.g., Levamisole Impurity 6) and as a key biomarker in doping control, where its prolonged detectability in urine (up to 20 days post-administration [1]) differentiates it from other metabolites and the parent compound. Substituting a generic Levamisole reference standard would fail to provide the necessary selectivity and retention time for accurate chromatographic identification and quantification, undermining the integrity of method validation, forensic confirmation, and pharmaceutical quality control.
Parent Drug Levamisole
Shorter urine detection window and different chromatographic behavior may compromise doping control confirmation and impurity quantification.
4-Hydroxy Levamisole (Para Isomer)
Measurably lower melting point and distinct retention may lead to incorrect isomer assignment, undermining impurity profiling accuracy.
[1] Philip, M., et al. (2023). Hydroxy levamisole and its phase II conjugates as potential indicators of levamisole doping in thoroughbred horses. Rapid Communications in Mass Spectrometry, 37(3), e9430. View Source
2-Hydroxy Levamisole: Evidence-Based Selection
Melting Point: 2-Hydroxy vs. 4-Hydroxy
The ortho-hydroxylated 2-Hydroxy Levamisole exhibits a distinct melting point range of 211-213°C , which is measurably higher than that of its para-hydroxy regioisomer, 4-Hydroxy Levamisole (205-208°C) . This difference in thermal behavior is critical for the unambiguous characterization and identification of the correct reference standard in pharmaceutical quality control and impurity profiling.
Melting PointHead-to-head
211–213°C vs. 205–208°C (Δ +6–8°C)
Reported isomer identity confirmation via thermal behavior
Solid state; neat compound
Analytical ChemistryPharmaceutical Impurity ProfilingReference Standard Characterization
Evidence Dimension
Melting Point (Solid State Thermal Behavior)
Target Compound Data
211-213°C
Comparator Or Baseline
4-Hydroxy Levamisole: 205-208°C
Quantified Difference
+6 to +8°C
Conditions
Melting point determination, neat solid.
Why This Matters
A unique melting point confirms the correct isomer is procured, preventing analytical errors from regioisomer substitution.
Analytical ChemistryPharmaceutical Impurity ProfilingReference Standard Characterization
Extended Urine Detection vs. Parent Drug
In a pharmacokinetic study on thoroughbred horses, hydroxy levamisole metabolites (including the 2-hydroxy form) were detectable in urine for up to 20 days following a single oral dose of Levamisole [1]. In contrast, the parent drug, Levamisole, was only detectable in urine for up to 6 days after the final dose in a separate 7-day administration study [2]. This 3.3-fold or greater increase in the detection window positions 2-Hydroxy Levamisole as a superior long-term biomarker for confirming Levamisole misuse.
Urine DetectionCross-study comparable
>3.3× longer vs. parent drug
Reported extended detection context for doping control biomarker
[1] Philip, M., et al. (2023). Hydroxy levamisole and its phase II conjugates as potential indicators of levamisole doping in thoroughbred horses. Rapid Communications in Mass Spectrometry, 37(3), e9430. View Source
[2] Adam, E., et al. (2024). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. Journal of the American Veterinary Medical Association, 262(12), 1632-1638. View Source
Certified Purity vs. Crude Mixtures
Commercial sources for 2-Hydroxy Levamisole consistently provide the compound at a certified purity of ≥95% or 98% , making it a reliable analytical standard. This level of purity is essential for its use as a reference material in HPLC and LC-MS method validation for the quantification of Levamisole and its related impurities . Unlike less-characterized or crude metabolite mixtures, this high-purity standard ensures accurate calibration, linearity, and limit of quantification (LOQ) determination in pharmaceutical and forensic analyses.
Certified PuritySpecification review
≥95–98% (HPLC)
Supports quantitative method calibration and validation
High, certified purity is a non-negotiable requirement for accurate quantitative analysis and method validation, eliminating variability from uncharacterized materials.
Due to its structural identity as a known impurity (e.g., Levamisole Impurity 6) and its high certified purity (≥95-98% ), 2-Hydroxy Levamisole is the definitive reference standard for developing and validating HPLC or LC-MS methods to quantify related substances in Levamisole Active Pharmaceutical Ingredient (API) and finished dosage forms. Its distinct melting point (211-213°C ) provides a crucial orthogonal identity confirmation.
Forensic Toxicology & Doping Control
The extended detection window of hydroxy levamisole metabolites in urine (up to 20 days [1]) compared to the parent drug (≤6 days [2]) establishes 2-Hydroxy Levamisole as a critical analytical target for confirming Levamisole misuse in forensic casework and equine/human sports doping. Its inclusion in LC-MS/MS panels significantly enhances retrospective detection capabilities.
Metabolite Identification Reference
As a confirmed phase I metabolite of Levamisole , 2-Hydroxy Levamisole is essential for in vitro and in vivo drug metabolism studies. It serves as a certified reference compound to confirm the identity of hydroxylated metabolites generated by hepatic microsomes or detected in biological fluids, facilitating accurate structure elucidation and pharmacokinetic modeling.
[1] Philip, M., et al. (2023). Hydroxy levamisole and its phase II conjugates as potential indicators of levamisole doping in thoroughbred horses. Rapid Communications in Mass Spectrometry, 37(3), e9430. View Source
[2] Adam, E., et al. (2024). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. Journal of the American Veterinary Medical Association, 262(12), 1632-1638. View Source
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